molecular formula C15H14ClN3OS B5692467 N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B5692467
M. Wt: 319.8 g/mol
InChI Key: DYTHIJMQEVBNMS-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has been studied for its potential use in forming metal complexes and its biological activities.

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a set period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with metal ions to form stable complexes. These complexes can exhibit various biological activities, such as antioxidant properties, by scavenging free radicals. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound’s thiourea group plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTHIJMQEVBNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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